molecular formula C14H21ClN2O2 B2573255 2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide CAS No. 2286539-14-6

2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B2573255
CAS No.: 2286539-14-6
M. Wt: 284.78
InChI Key: LOODUNMMAFUFEU-UHFFFAOYSA-N
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Description

2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide is a chemical compound with the molecular formula C13H18ClNO2 It is characterized by the presence of a furan ring, a piperidine ring, and a chlorinated propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable reducing agent to form furan-2-ylmethanol.

    Chlorination: The furan-2-ylmethanol is then chlorinated using thionyl chloride (SOCl2) to form 2-chloro-furan-2-ylmethane.

    Amidation: The chlorinated intermediate is reacted with N-(1-methylpiperidin-4-yl)propanamide in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like TEA or pyridine.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 1-chloro-3-(furan-2-ylmethylamino)propan-2-one
  • furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Uniqueness

2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide is unique due to the presence of both a furan ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-11(15)14(18)17(10-13-4-3-9-19-13)12-5-7-16(2)8-6-12/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOODUNMMAFUFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CO1)C2CCN(CC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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